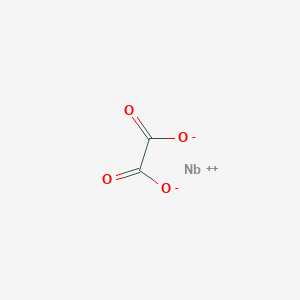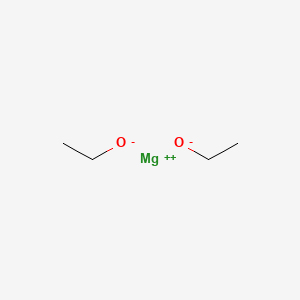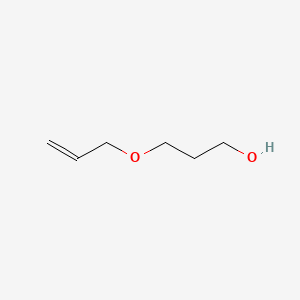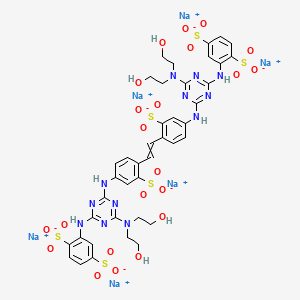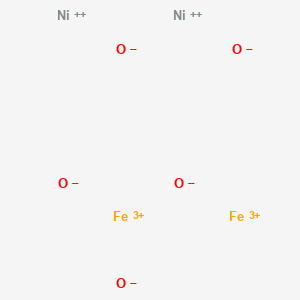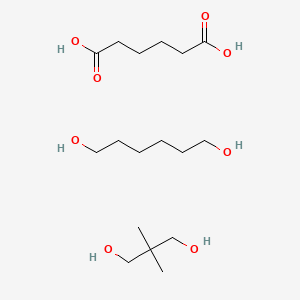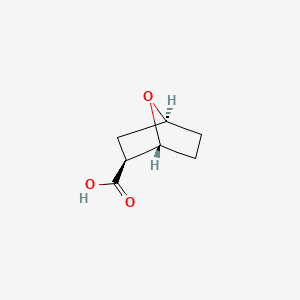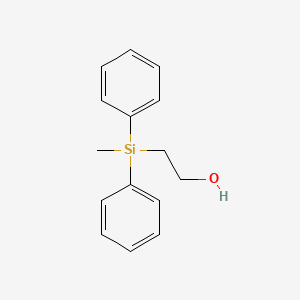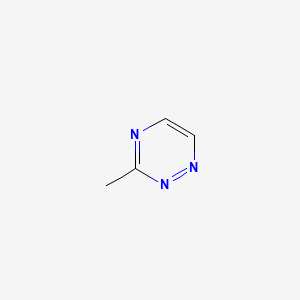
3-Methyl-1,2,4-triazine
概要
説明
3-Methyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C4H5N3 . It’s a derivative of triazine, a six-membered ring compound with three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, one study reported the synthesis of 5,6-Biaryl-1,2,4-triazine-3-amine derivatives .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2,4-triazine includes a six-membered ring with three nitrogen atoms . The molecular formula is C4H5N3 and the monoisotopic mass is 95.048347 Da .Chemical Reactions Analysis
Triazine compounds, including 1,2,4-triazines, are known to undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also known to react robustly with trans-cyclooctene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1,2,4-triazine include a density of 1.1±0.1 g/cm3, boiling point of 214.5±23.0 °C at 760 mmHg, and vapour pressure of 0.2±0.4 mmHg at 25°C .科学的研究の応用
Medicinal Chemistry: Anticancer Agents
The s-triazine core is a valuable scaffold in the discovery of novel anticancer drugs. Derivatives of 3-Methyl-1,2,4-triazine have been explored for their potential as therapeutic agents against various cancers. For instance, s-triazine derivatives like altretamine are approved for refractory ovarian cancer treatment, highlighting the significance of this compound in medicinal chemistry .
Material Science: Flame Retardants
s-Triazine-based polymers have been reported to be effective in the design and development of new flame retardants. The incorporation of 3-Methyl-1,2,4-triazine into polymers enhances their flame-retardant properties, making them suitable for use in materials that require high resistance to fire .
Optoelectronics: OLED Materials
The optoelectronic properties of s-triazine-based polymers or macromolecules are promising for applications in organic light-emitting diodes (OLEDs) and light-guide materials. These materials exhibit good luminescence and can be used in the development of displays and lighting solutions .
Analytical Chemistry: Chiral Stationary Phases
1,3,5-Triazine derivatives, including those with a 3-Methyl-1,2,4-triazine moiety, are used as chiral stationary phases in chromatography. They assist in the determination of enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism, which are crucial in the analysis of chiral compounds .
Chemical Biology: Bioorthogonal Chemistry
The bioorthogonal applications of triazine derivatives are significant in chemical biology. They react with various strained alkenes and alkynes, providing a new prospect for investigations in chemical biology. This includes the study of biological systems using chemical probes that can undergo reactions without interfering with native biochemical processes .
作用機序
Target of Action
3-Methyl-1,2,4-triazine is a derivative of the triazine family, which is known to interact with various targets. Triazine derivatives have been reported to inhibit targets like mTOR- kinase, PIP3-kinase, and epidermal growth factor . .
Mode of Action
Triazine herbicides, a related group of compounds, are known to inhibit the electron transport chain in the light-dependent reactions of photosynthesis . The 1,2,4-triazines can react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction . This might provide some insight into the potential mode of action of 3-Methyl-1,2,4-triazine.
Biochemical Pathways
Triazine derivatives are known to inhibit kinase pathways . The 1,2,4-triazines can react with alkynes to form pyridine rings , which might affect various biochemical pathways.
Pharmacokinetics
A study on a related compound, 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione, showed that it is metabolically resistant to o-glucuronidation . This might suggest that 3-Methyl-1,2,4-triazine could have similar properties, potentially affecting its ADME properties and bioavailability.
Result of Action
Triazine derivatives are known to exhibit various biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal effects .
Action Environment
Triazine herbicides, a related group of compounds, are known to be persistent in the environment . This might suggest that environmental factors such as soil composition and water availability could potentially influence the action and stability of 3-Methyl-1,2,4-triazine.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQLPFCVVKMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178831 | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24108-33-6 | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-methyl-1,2,4-triazine?
A1: 3-Methyl-1,2,4-triazine has the molecular formula C4H5N3S []. The theoretical equilibrium and X-ray crystallographic structures show a high level of agreement [].
Q2: Are there different conformers of 3-methyl-1,2,4-triazine, and if so, which one is most stable?
A2: Theoretical calculations identified four different conformers of 3-methyl-1,2,4-triazine []. The lowest energy conformer is present both in solid state and in mesitylene solution, as confirmed by dipole-moment measurements [].
Q3: How can 3-methyl-1,2,4-triazine be synthesized with isotopic labeling?
A3: 3-Methyl-1,2,4-triazine-[4-15N] can be synthesized from acetonitrile-[15N] using established procedures []. This labeled compound was used to investigate the mechanism of its reaction with 1-diethylaminopropyne [].
Q4: How does 3-methyl-1,2,4-triazine react with 1-diethylaminopropyne?
A4: 3-Methyl-1,2,4-triazine undergoes a Diels-Alder reaction with 1-diethylaminopropyne, specifically a Diels-Alder reaction with inverse electron demand []. This reaction yields 4-diethylaminopyrimidines [].
Q5: Have any derivatives of 1,2,4-triazine been investigated for biological activity?
A5: Yes, research has explored the blood platelet aggregation inhibitory activity of 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine (anitrazafen) []. This research led to the synthesis and evaluation of various 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, some of which exhibited more potent inhibitory activity than anitrazafen [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






